1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-tert-butyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)10-4-5(6(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFXHDKCPWMRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1260665-09-5) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, potential as an antimicrobial agent, and its role in various biochemical assays.
This compound has a molecular formula of and a molecular weight of 169.18 g/mol. Its structure includes a triazole ring and a carboxylic acid functional group, which contribute to its biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 1260665-09-5 |
| Purity | 95% |
| Predicted Boiling Point | 329.4 ± 34.0 °C |
| pKa (Acidic Constant) | 3.37 ± 0.50 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
In a comparative study using COX inhibitor screening assays, several derivatives were tested against COX-1 and COX-2 enzymes. The IC50 values for selected compounds demonstrated significant inhibition:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
While specific IC50 values for this compound were not detailed in the available literature, its structural similarity to other effective triazole derivatives suggests potential efficacy against these enzymes .
Antimicrobial Activity
The antimicrobial properties of triazoles have been well-documented, particularly in their ability to inhibit fungal growth and bacterial proliferation. Triazoles function by disrupting cellular processes and inhibiting enzyme activities essential for microbial survival.
In laboratory settings, compounds similar to this compound have exhibited activity against various pathogens, including:
- Bacteria : E. coli and S. aureus
- Fungi : C. albicans and A. niger
The effectiveness is often measured through minimum inhibitory concentration (MIC) assays.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various substituted triazoles and evaluated their anti-inflammatory effects through in vivo models like carrageenan-induced paw edema . The results indicated promising anti-inflammatory activity correlated with structural modifications.
- Complex Formation Studies : Research into lanthanum(III) complexes with triazole ligands showed that these complexes exhibited antioxidant properties and could scavenge free radicals effectively . This suggests that the incorporation of metal ions could enhance the biological activity of triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Pharmacological Potential :
- 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its triazole moiety is a significant pharmacophore, often found in drugs targeting fungal infections and cancer therapies .
- Case Study : Research indicates that derivatives of triazole compounds exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The introduction of the tert-butyl group enhances lipophilicity, potentially improving bioavailability .
- Antimicrobial Activity :
Agricultural Applications
-
Herbicide Development :
- The triazole structure is pivotal in herbicide development. Compounds like this compound can be modified to enhance herbicidal activity against specific weeds while minimizing toxicity to crops .
- Case Study : A series of experiments have been conducted to evaluate the herbicidal efficacy of triazole derivatives on common agricultural weeds. Results indicate that certain modifications in the structure significantly improve their effectiveness .
- Insecticides :
Materials Science
-
Polymer Chemistry :
- This compound can be utilized in the synthesis of functional polymers through click chemistry reactions. Its ability to form stable linkages makes it suitable for creating advanced materials with tailored properties .
- Applications : These polymers can be used in coatings, adhesives, and drug delivery systems due to their enhanced mechanical properties and biocompatibility.
- Nanotechnology :
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally analogous triazole-carboxylic acid derivatives, focusing on synthesis, structural properties, and functional applications.
Structural and Substituent Effects
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
Step 1: Formation of 1-(tert-butyl)-1,2,3-triazole
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction, is widely used to synthesize 1,2,3-triazoles regioselectively. In this context, a tert-butyl-substituted azide or alkyne can be reacted with a complementary alkyne or azide to form the 1-(tert-butyl)-1,2,3-triazole intermediate.
Step 2: Functionalization at the 4-position
The 4-position on the triazole ring can be functionalized by electrophilic substitution or by starting from an alkyne or azide bearing a carboxyl precursor. Alternatively, post-cyclization oxidation of a methyl or aldehyde group at the 4-position to a carboxylic acid is possible.
Step 3: Hydrolysis or oxidation
If a carboxylic acid precursor such as an ester or nitrile is introduced, hydrolysis under acidic or basic conditions yields the target carboxylic acid.
Direct Alkylation and Carboxylation Route
Step 1: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid
The parent triazole-4-carboxylic acid can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylated precursors or via ring transformation reactions.
Step 2: N-1 tert-butylation
The tert-butyl group is introduced by alkylation of the nitrogen at position 1 using tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. This step requires careful control to avoid alkylation at other nitrogen atoms or ring positions.
Alternative Synthetic Routes
Use of tert-butyl-substituted hydrazines or azides
Starting from tert-butyl hydrazine derivatives or tert-butyl azides can facilitate regioselective formation of the tert-butyl-substituted triazole ring.
Transition metal-catalyzed cyclization
Other metal catalysts (e.g., ruthenium) can be employed for regioselective triazole synthesis, which may offer alternative substitution patterns and functional group tolerance.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Click Chemistry) | tert-Butyl azide or alkyne + alkyne or azide | Copper(I) salts (CuSO4 + reductant) | Mild, aqueous or organic solvent, room temp to 60°C | High regioselectivity, mild conditions | Requires preparation of substituted azide/alkyne |
| Direct N-1 Alkylation | 1H-1,2,3-triazole-4-carboxylic acid | tert-Butyl bromide, base (e.g., K2CO3) | Polar aprotic solvent (DMF), elevated temperature | Straightforward, uses commercially available triazole | Possible side reactions, regioselectivity control needed |
| Hydrazine/azide cyclization | tert-Butyl hydrazine or azide + carboxylated precursor | Acid/base catalysts | Heating under reflux | Potential for one-pot synthesis | Limited substrate scope |
| Transition metal-catalyzed cyclization | Alkynes and azides with tert-butyl substituent | Ru or other metal catalysts | Elevated temperature, inert atmosphere | Alternative regioselectivity | More complex catalyst systems |
Research Findings and Optimization Notes
Regioselectivity: The CuAAC method is the most reliable for obtaining 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, which is essential for placing the tert-butyl group at N-1 and the carboxyl group at C-4.
Yield and Purity: Optimized CuAAC reactions yield the desired triazole in high purity and yield (typically >80%), with minimal side products.
Functional Group Compatibility: CuAAC tolerates a wide range of functional groups, allowing introduction of carboxylic acid precursors or protected forms that can be deprotected post-cyclization.
Alkylation Challenges: Direct alkylation of triazole nitrogen can suffer from competing alkylation at other nitrogen atoms or ring positions; thus, reaction conditions (solvent, temperature, base) must be optimized.
Patent Literature: Patents indicate the use of tert-butyl azides and alkynes in CuAAC to prepare substituted triazoles, including carboxylic acid derivatives, highlighting industrial relevance and scalability.
Q & A
Q. What are the standard synthetic routes for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves reacting a tert-butyl-substituted azide with a propiolic acid derivative under mild conditions (e.g., sodium ascorbate as a reductant and aqueous/organic solvent mixtures). The reaction proceeds regioselectively to form the 1,4-disubstituted triazole core . Post-cycloaddition hydrolysis or deprotection steps may be required to generate the free carboxylic acid group.
Q. How can crystallographic data validate the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, analogous triazole-carboxylic acids (e.g., 1-benzyl-5-methyl derivatives) have been characterized with R factors < 0.06, confirming bond lengths, angles, and substituent positions. Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve electron density maps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers). The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while the carboxylic acid proton is typically absent due to exchange in DMSO-d.
- FT-IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula and purity .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl group influence reactivity and biological activity?
The tert-butyl group enhances steric hindrance, reducing nonspecific binding in biological systems. Electronically, it is mildly electron-donating, which stabilizes the triazole ring’s π-system. Comparative studies with fluorophenyl or chlorophenyl analogs show that bulky substituents like tert-butyl improve metabolic stability but may reduce solubility, necessitating formulation optimization (e.g., salt formation or prodrug strategies) .
Q. How can contradictory data in biological assays (e.g., antiproliferative activity) be resolved?
Contradictions often arise from substituent positioning and assay conditions. For example:
Q. What computational methods predict the compound’s behavior in drug delivery systems?
Molecular dynamics (MD) simulations assess solubility and permeability. For example, the logP value (~2.5 for tert-butyl derivatives) correlates with membrane penetration. Quantum mechanical calculations (DFT) model tautomerization or zwitterion formation, which affects ionization states in physiological environments .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
LC-MS/MS and HPLC-PDA are used to track impurities. Common byproducts include:
- Unreacted azides : Removed via silica gel chromatography.
- Oxidation products : Carboxylic acid esters or amides, minimized under inert atmospheres. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways .
Methodological Considerations
Q. What strategies optimize reaction yields in CuAAC syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
